molecular formula C16H21NO5 B8798821 Methyl 1-Boc-4-methoxyindoline-6-carboxylate

Methyl 1-Boc-4-methoxyindoline-6-carboxylate

Cat. No. B8798821
M. Wt: 307.34 g/mol
InChI Key: BZMCYTNCKDHCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-Boc-4-methoxyindoline-6-carboxylate is a useful research compound. Its molecular formula is C16H21NO5 and its molecular weight is 307.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-Boc-4-methoxyindoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-Boc-4-methoxyindoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 1-Boc-4-methoxyindoline-6-carboxylate

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

1-O-tert-butyl 6-O-methyl 4-methoxy-2,3-dihydroindole-1,6-dicarboxylate

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(19)17-7-6-11-12(17)8-10(14(18)21-5)9-13(11)20-4/h8-9H,6-7H2,1-5H3

InChI Key

BZMCYTNCKDHCEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Di-tert-butyl carbonate (2.9 g, 13.5 mmol, 1 equiv.) was added to a stirred mixture of 4-methoxy-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester (2.8 g 13.5 mmol, 1 equiv.) and diisopropyl ethyl amine (4.7 mL, 27 mmol, 2 equiv.) in tetrahydrofuran (30 mL) and the mixture was heated at reflux for 16 hours. The solvent was evaporated under vacuum and the residue purified by column chromatography (SiO2, 1:8 EtOAc:heptane). The fractions were combined to afford 4-methoxy-2,3-dihydro-indole-1,6-dicarboxylic acid 1-tert-butyl ester 6-methyl ester, 1.96 g (47% yield). δH (250 MHz; d6-DMSO) 7.80 (1H, s), 7.10 (1H, s), 3.96 (2H, t), 3.78 (6H, s), 3.03 (2H, t), 1.45 (9H, m).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.